molecular formula C15H10ClN3O3S B2698158 (E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 476282-60-7

(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2698158
CAS No.: 476282-60-7
M. Wt: 347.77
InChI Key: WDECPRPZKIXYAW-BMRADRMJSA-N
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Description

(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of 3-methylbenzo[d]thiazole, which is then reacted with appropriate chlorinating agents to introduce the chloro group. The nitrobenzamide moiety is synthesized separately and then coupled with the chlorinated benzothiazole derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and benzothiazole moieties can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are also studied for their biological activities.

    Nitrobenzamides: Compounds such as 4-nitrobenzamide and 3-nitrobenzamide have similar functional groups and are used in various chemical and biological studies.

Uniqueness

(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and chloro substituents, along with the benzothiazole core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-18-12-4-2-3-5-13(12)23-15(18)17-14(20)10-8-9(16)6-7-11(10)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECPRPZKIXYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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